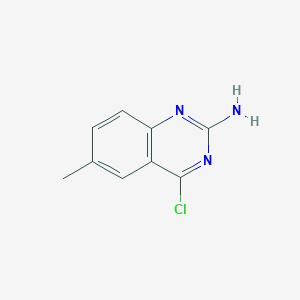

4-Chloro-6-methylquinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-6-methylquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-chloro-6-methylbenzonitrile with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes substitution with various nucleophiles under controlled conditions:

1.1. Amine Displacement

Key observation: Electron-rich aromatic amines (e.g., 4-methoxyaniline) achieve higher yields (89-95%) compared to electron-deficient analogues (57-65%) .

Condensation/Cyclization Reactions

The amine group facilitates cyclocondensation with carbonyl compounds:

2.1. Heterocycle Formation

| Reactant | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Aldehydes | p-TsOH, EtOH, 70°C | Imidazo[1,2-a]quinazoline derivatives | Anticancer leads | |

| Isocyanates | DCM, RT, 12 h | Urea-linked quinazoline hybrids | Kinase inhibitors |

Example pathway:

4-Chloro-6-methylquinazolin-2-amine + aldehyde → Schiff base intermediate → Cyclization → Fused heterocycle

Cross-Coupling Reactions

The chloro substituent enables metal-catalyzed couplings:

3.1. Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 4-Aryl-6-methylquinazolin-2-amine | 60-75% |

Optimized conditions: 1:1.2 molar ratio of substrate to boronic acid, 3 mol% Pd catalyst, 80°C for 8 h .

Oxidation/Reduction Pathways

The methyl group undergoes selective transformations:

4.1. Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4 h | 6-Carboxyquinazolin-2-amine | 68% | |

| H₂O₂/AcOH | RT, 24 h | Quinazoline N-oxide derivative | 55% |

4.2. Reduction

| Reducing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 40 psi, 6 h | 4-Amino-6-methylquinazolin-2-amine | Intermediate for drug synthesis |

Mechanistic Studies

Recent investigations reveal:

-

Substitution Kinetics : Second-order kinetics observed in aromatic amine substitutions (k = 2.3×10⁻³ L·mol⁻¹·s⁻¹ at 110°C)

-

Electronic Effects : Hammett correlation (ρ = +1.2) confirms electrophilic aromatic substitution mechanism in coupling reactions

-

Steric Factors : Ortho-substituted amines show 40% lower reactivity compared to para-substituted analogues

Stability Considerations

Critical degradation pathways:

Applications De Recherche Scientifique

Biological Activities

4-Chloro-6-methylquinazolin-2-amine has been investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that derivatives of quinazoline, including this compound, exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that quinazoline-based compounds showed limited resistance in A. baumannii isolates, suggesting their potential as effective antimicrobial agents .

- Anticancer Activity : The compound has also been evaluated for its anticancer effects. A series of quinazolinamine derivatives demonstrated potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy . Specifically, modifications at the 2nd position of the quinazoline ring have been linked to enhanced anticancer efficacy .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and anticancer properties:

- Antimalarial Activity : The compound has shown significant antiplasmodial activity, with lead compounds exhibiting an IC50 value of 0.4 µM against resistant strains of P. falciparum. The selectivity index indicates a favorable therapeutic profile compared to cytotoxicity on human cell lines .

- Drug Resistance Modulation : Quinazoline derivatives may play a role in reversing drug resistance in cancer therapies by inhibiting transport proteins like BCRP and P-gp, which are responsible for drug efflux .

Case Studies and Research Findings

A comprehensive review of recent studies reveals several promising findings regarding the applications of this compound:

Mécanisme D'action

The mechanism of action of 4-Chloro-6-methylquinazolin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exhibiting anticancer activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinazoline: The parent compound with a broad spectrum of biological activities.

4-Chloroquinazoline: Similar structure but lacks the methyl group, which may affect its activity.

6-Methylquinazoline: Lacks the chloro group, leading to different chemical properties.

Uniqueness

4-Chloro-6-methylquinazolin-2-amine is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. This dual substitution pattern can enhance its potential as a therapeutic agent compared to its unsubstituted or singly substituted counterparts.

Activité Biologique

4-Chloro-6-methylquinazolin-2-amine is a member of the quinazoline family, which has garnered interest due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antibacterial agent, and enzyme inhibitor, making it a candidate for further pharmacological studies.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may possess enhanced biological activities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of quinazolinone derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Conversion to different amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replacement of chlorine with other functional groups | Sodium methoxide, potassium tert-butoxide |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins. It has been shown to interact with various molecular targets, particularly kinases involved in cell signaling pathways. This inhibition can suppress cell proliferation and enhance the efficacy of anticancer therapies by preventing the efflux of chemotherapeutic agents from cancer cells .

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that certain quinazolinamine derivatives inhibited breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), leading to increased accumulation of chemotherapeutic drugs in resistant cancer cells .

Antibacterial Activity

The compound has also shown promising antibacterial activity against various pathogens. In comparative studies, derivatives of quinazoline demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds derived from the quinazoline structure exhibited superior antibacterial activity compared to standard antibiotics like amoxicillin .

Other Biological Activities

Beyond anticancer and antibacterial effects, this compound has been explored for its anti-inflammatory and analgesic properties. The structure-activity relationship (SAR) studies suggest that modifications in the quinazoline structure can lead to enhanced efficacy against inflammatory diseases .

Case Studies

- Anticancer Study : A series of quinazolinamine derivatives were synthesized and evaluated for their inhibitory effects on BCRP and P-gp transporters. Compound 22 was noted for its dual inhibition capabilities, significantly enhancing the retention of mitoxantrone in BCRP-overexpressing cells .

- Antibacterial Evaluation : A study synthesized multiple quinazolines and assessed their antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. Compounds demonstrated varying degrees of effectiveness, with some showing MIC values in the low micromolar range .

Propriétés

IUPAC Name |

4-chloro-6-methylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUGZAASFNBKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.